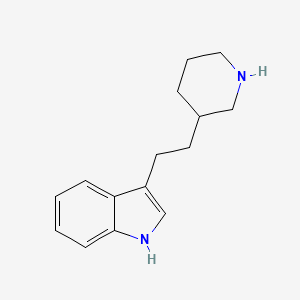

3-(2-(Piperidin-3-YL)ethyl)-1H-indole

Description

Significance of Indole (B1671886) Scaffold in Drug Discovery

The indole nucleus, an aromatic heterocyclic structure composed of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring, is a cornerstone of medicinal chemistry. nih.govaip.org It is considered a "privileged scaffold" due to its presence in a multitude of natural products and synthetic pharmaceuticals, and its ability to interact with a wide array of biological targets. mdpi.com The structural versatility of the indole ring allows it to serve as a template for designing compounds that can modulate the activity of various enzymes and receptors. mdpi.com

The significance of this scaffold is underscored by its presence in essential endogenous molecules, including the amino acid tryptophan and neurotransmitters like serotonin (B10506) and melatonin. nih.govmdpi.com This inherent biocompatibility has inspired the development of numerous therapeutic agents. researchgate.net Indole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, antiviral, and neuroprotective effects. mdpi.comresearchgate.netnih.gov For instance, the vinca (B1221190) alkaloids, such as vinblastine (B1199706) and vincristine, are indole-containing natural products used as potent anticancer agents that function by inhibiting tubulin polymerization. mdpi.com Similarly, Indomethacin is a well-known nonsteroidal anti-inflammatory drug (NSAID) built upon an indole framework. mdpi.com The U.S. Food and Drug Administration (FDA) has approved over 40 drugs containing the indole skeleton for various clinical conditions, highlighting the scaffold's profound impact on medicine. nih.gov

| Drug Name | Therapeutic Application | Mechanism of Action (Simplified) |

|---|---|---|

| Indomethacin | Anti-inflammatory (NSAID) | Inhibitor of cyclooxygenase (COX) enzymes. mdpi.com |

| Reserpine | Antihypertensive, Antipsychotic | Vesicular monoamine transporter (VMAT) inhibitor. mdpi.com |

| Vincristine | Anticancer | Inhibitor of tubulin polymerization. mdpi.com |

| Sumatriptan | Anti-migraine | Serotonin (5-HT) receptor agonist. |

| Panobinostat | Anticancer (Multiple Myeloma) | Histone deacetylase (HDAC) inhibitor. mdpi.com |

| Delavirdine | Antiretroviral (HIV) | Non-nucleoside reverse transcriptase inhibitor. mdpi.com |

Role of Piperidine (B6355638) Moiety in Bioactive Compounds

The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is one of the most prevalent structural motifs in pharmaceuticals and natural alkaloids. encyclopedia.pubnih.gov Its widespread use stems from its ability to impart favorable physicochemical and pharmacokinetic properties to a molecule. The sp3-hybridized nature of its carbon atoms provides a three-dimensional structure that can facilitate precise interactions with biological targets, while the basic nitrogen atom can improve aqueous solubility and form key salt bridges with receptors. nih.govnbinno.com

Piperidine derivatives are integral components in more than twenty classes of pharmaceuticals, demonstrating a vast range of therapeutic applications. encyclopedia.pubnih.gov These include treatments for neurological disorders, cancer, infectious diseases, and pain management. nbinno.comresearchgate.net For example, Donepezil, used in the treatment of Alzheimer's disease, features a piperidine ring that is crucial for its activity. nih.gov Other prominent examples include the analgesic Meperidine, the antipsychotic Haloperidol, and the ADHD medication Methylphenidate. ijnrd.org The piperidine scaffold is not only synthesized but is also found in numerous natural alkaloids with potent biological effects, such as piperine (B192125) from black pepper and the potent analgesic morphine. encyclopedia.pub The strategic incorporation of the piperidine moiety allows medicinal chemists to fine-tune the efficacy, selectivity, and pharmacokinetic profiles of drug candidates. nbinno.com

| Drug Name | Therapeutic Application | Role of Piperidine Moiety |

|---|---|---|

| Donepezil | Alzheimer's Disease | Key component for cholinesterase inhibition. nih.gov |

| Methylphenidate | ADHD, Narcolepsy | Core structural element for dopamine (B1211576)/norepinephrine (B1679862) reuptake inhibition. |

| Haloperidol | Antipsychotic | Essential for dopamine D2 receptor antagonism. |

| Fentanyl | Opioid Analgesic | Scaffold for interaction with μ-opioid receptors. |

| Raloxifene | Osteoporosis, Breast Cancer Prevention | Part of the structure that binds to estrogen receptors. |

| Pioglitazone | Antidiabetic | Component of the molecule that activates PPAR-γ. |

Overview of 3-(2-(Piperidin-3-YL)ethyl)-1H-indole within Indole-Piperidine Chemical Space

The compound 3-(2-(Piperidin-3-YL)ethyl)-1H-indole is a specific molecular architecture that combines the indole and piperidine scaffolds. Its structure consists of an indole ring connected at its C3 position to a two-carbon ethyl linker, which is in turn bonded to the C3 position of a piperidine ring. This arrangement places it within the broad and pharmacologically significant class of indole-piperidine conjugates. The design of such hybrid molecules is a deliberate strategy to explore new chemical space and potentially discover novel biological activities by leveraging the properties of both parent heterocycles.

While extensive research has been conducted on the general class of indole-piperidine hybrids, specific published research on the synthesis and biological activity of 3-(2-(Piperidin-3-YL)ethyl)-1H-indole is not prominent in the scientific literature. However, the study of its close structural analogues provides a strong rationale for its scientific interest. For instance, research on related compounds where the piperidine ring is directly attached to the indole or linked at a different position has yielded significant findings.

Derivatives of 3-(piperidin-3-yl)-1H-indole (lacking the ethyl linker) have been synthesized and evaluated as ligands for serotonin receptors, such as the 5-HT₆ receptor, which is a target for cognitive disorders. nih.gov In another example, compounds based on the 3-piperidin-4-yl-1H-indole scaffold (where the linkage is at the C4 position of the piperidine) were identified through high-throughput screening and subsequently optimized, leading to the discovery of a new chemotype with promising antimalarial activity against Plasmodium falciparum. researchgate.netnih.gov These studies highlight that the precise connectivity between the indole and piperidine rings is a critical determinant of the resulting pharmacological profile. The specific C3-ethyl-C3 linkage in 3-(2-(Piperidin-3-YL)ethyl)-1H-indole represents a unique point in this chemical space, warranting further investigation to elucidate its potential therapeutic value.

| Compound Structure | Name | Key Structural Difference from Target Compound | Reported Research Context |

|---|---|---|---|

| Indole-C3-CH₂CH₂-Piperidine-C3 | 3-(2-(Piperidin-3-YL)ethyl)-1H-indole (Target Compound) | N/A | Specific research findings not prominent. |

| Indole-C3-Piperidine-C3 | 3-(Piperidin-3-yl)-1H-indole | Missing the ethyl linker. | Synthesis and evaluation for 5-HT₆ receptor binding. nih.gov |

| Indole-C3-Piperidine-C4 | 3-(Piperidin-4-yl)-1H-indole | Missing the ethyl linker; piperidine linked at C4. | Exploration as a novel antimalarial chemotype. researchgate.netnih.gov |

| Indole-C3-CH₂CH₂-Piperidine-N1 | 3-(2-(Piperidin-1-yl)ethyl)-1H-indole | Piperidine linked at N1 instead of C3. | Listed as a synthetic chemical entity. chemicalbook.com |

Structure

3D Structure

Properties

CAS No. |

80443-06-7 |

|---|---|

Molecular Formula |

C15H20N2 |

Molecular Weight |

228.33 g/mol |

IUPAC Name |

3-(2-piperidin-3-ylethyl)-1H-indole |

InChI |

InChI=1S/C15H20N2/c1-2-6-15-14(5-1)13(11-17-15)8-7-12-4-3-9-16-10-12/h1-2,5-6,11-12,16-17H,3-4,7-10H2 |

InChI Key |

MFCNTWPTEPRQDX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)CCC2=CNC3=CC=CC=C32 |

Origin of Product |

United States |

Structural Elucidation and Analytical Characterization Methodologies

Spectroscopic Techniques for Structural Confirmation

Spectroscopy is a cornerstone for the structural elucidation of organic molecules. By analyzing the interaction of the compound with electromagnetic radiation, specific details about its atomic and molecular composition can be determined.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule. For 3-(2-(Piperidin-3-YL)ethyl)-1H-indole, both ¹H and ¹³C NMR are employed to confirm the presence and connectivity of the indole (B1671886) and piperidine (B6355638) rings, as well as the ethyl linker.

¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the aromatic protons of the indole ring, typically found in the downfield region (δ 7.0-8.0 ppm). The N-H proton of the indole would likely appear as a broad singlet. The protons on the piperidine ring and the ethyl chain would produce signals in the more upfield aliphatic region.

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. The aromatic carbons of the indole ring would resonate at lower field (δ 110-140 ppm). For a closely related derivative, specific shifts have been identified, such as C7″a at 136.2 ppm and C3″a at 126.7 ppm. nih.gov The carbons of the piperidine ring and the ethyl linker would appear at higher field. nih.gov

| Nucleus | Expected Chemical Shift Range (ppm) | Structural Assignment |

|---|---|---|

| ¹H | ~7.0 - 8.0 | Indole Aromatic Protons |

| ¹H | Broad singlet, >8.0 | Indole N-H Proton |

| ¹H | ~1.5 - 3.5 | Piperidine and Ethyl Protons |

| ¹³C | ~110 - 140 | Indole Aromatic Carbons |

| ¹³C | ~20 - 60 | Piperidine and Ethyl Carbons |

Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound. For 3-(2-(Piperidin-3-YL)ethyl)-1H-indole (C₁₅H₂₀N₂), the expected exact mass is 228.16 Da. nih.gov High-resolution mass spectrometry (HRMS) can confirm this mass with high precision. rsc.org The mass spectrum would show a molecular ion peak (M⁺) or, more commonly in techniques like electrospray ionization (ESI), a protonated molecular ion peak ([M+H]⁺) at m/z 229.17.

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₅H₂₀N₂ |

| Molecular Weight | 228.33 g/mol nih.gov |

| Monoisotopic Mass | 228.1626 Da nih.gov |

| [M+H]⁺ (ESI-MS) | m/z 229.1700 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 3-(2-(Piperidin-3-YL)ethyl)-1H-indole would display several characteristic absorption bands. A prominent band around 3400 cm⁻¹ corresponds to the N-H stretching vibration of the indole ring. researchgate.net Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine and ethyl groups appears just below 3000 cm⁻¹. vscht.cz Stretching vibrations for the aromatic C=C bonds of the indole ring are expected in the 1600-1450 cm⁻¹ region. researchgate.netvscht.cz

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3400 | N-H Stretch | Indole N-H |

| ~3100-3000 | C-H Stretch | Aromatic C-H |

| ~3000-2850 | C-H Stretch | Aliphatic C-H |

| ~1600-1450 | C=C Stretch | Aromatic Ring |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the indole ring system. The UV spectrum of indole derivatives typically shows two main absorption bands. srce.hr For indole itself, these bands appear around 270-290 nm and a stronger band near 220 nm. srce.hrnist.gov The exact positions of the absorption maxima (λmax) for 3-(2-(Piperidin-3-YL)ethyl)-1H-indole would be influenced by the substitution pattern but are expected to fall within these characteristic ranges for the indole chromophore.

| Parameter | Expected Value | Transition |

|---|---|---|

| λmax 1 | ~270-290 nm | π → π |

| λmax 2 | ~220 nm | π → π |

Chromatographic Purity Assessment

Chromatographic techniques are essential for separating the target compound from any impurities, starting materials, or byproducts from its synthesis.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of non-volatile organic compounds. A validated HPLC method can separate the target compound from closely related impurities. For indole and piperidine-containing compounds, reverse-phase (RP) HPLC is commonly used. nih.govsielc.commdpi.com The method typically employs a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. nih.govmdpi.com Detection is often performed using a UV detector set at one of the compound's absorption maxima (e.g., 220 nm or 280 nm). mdpi.com The purity is determined by integrating the peak area of the main component relative to the total area of all peaks in the chromatogram.

| Parameter | Typical Condition |

|---|---|

| Technique | Reverse-Phase HPLC |

| Stationary Phase | C18 Column |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient nih.govmdpi.com |

| Detection | UV Absorbance (e.g., 220 nm or 280 nm) mdpi.com |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile and widely used chromatographic technique for the separation, identification, and purity assessment of various compounds, including indole alkaloids like 3-(2-(Piperidin-3-YL)ethyl)-1H-indole. The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material on a flat plate) and a mobile phase (a solvent or mixture of solvents that moves up the plate by capillary action).

For indole alkaloids, silica (B1680970) gel 60 F254 is a commonly employed stationary phase, providing a polar surface for interaction. nih.gov The choice of the mobile phase is critical for achieving effective separation and is determined by the polarity of the compounds being analyzed. A variety of solvent systems can be used, often consisting of a mixture of non-polar and polar solvents. The composition is adjusted to optimize the resolution of the target compounds. For instance, a mobile phase of hexane-ethylacetate-methanol (5:4:1, v/v/v) has been successfully used for the separation of certain indole alkaloids. nih.gov

After the development of the chromatogram, the separated spots must be visualized. Since many indole alkaloids are colorless, visualization techniques are required. A common method is to view the plate under ultraviolet (UV) light, typically at 254 nm or 365 nm, especially if the stationary phase contains a fluorescent indicator. nih.gov Additionally, specific chemical spray reagents can be used to produce colored spots. Dragendorff's reagent is a classic choice for detecting alkaloids, which typically appear as orange or brown spots on a white background. nih.govillinois.edu The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter used for identification.

Below is a table summarizing typical TLC systems used for the analysis of indole alkaloids.

| Stationary Phase | Mobile Phase (Solvent System, v/v/v) | Visualization Method | Compound Class |

| Silica Gel 60 F254 | Hexane-Ethylacetate-Methanol (5:4:1) | Dragendorff's Reagent, Densitometric scan at 520 nm | Indole Alkaloids |

| Silica Gel | Ethyl acetate–methanol–water (100:13.5:10) | UV light at 365 nm | Anthraquinones (as an example of secondary metabolites) |

| Silica Gel | Ethyl acetate–formic acid–acetic acid–water (12:1.5:1.5:4) | UV light, Comparison with standards | Flavonoids |

This table presents examples of TLC conditions used for the analysis of various classes of plant secondary metabolites, including indole alkaloids. The specific conditions for 3-(2-(Piperidin-3-YL)ethyl)-1H-indole may require optimization.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and stereochemistry, making it the definitive method for establishing the absolute configuration of chiral molecules such as the enantiomers of 3-(2-(Piperidin-3-YL)ethyl)-1H-indole derivatives. nih.govmdpi.comnih.gov

In a study focused on the synthesis and characterization of chiral derivatives of 3-(piperidin-3-yl)-1H-indole, single-crystal X-ray crystallography was systematically used to determine the molecular structure of racemic compounds and the absolute configuration of their separated enantiomers. nih.govnih.gov The investigation revealed that the crystallization behavior of the racemic compounds varied. For example, racemic 5-fluoro-3-(piperidin-3-yl)-1H-indole (1b) and 5-methoxy-3-(piperidin-3-yl)-1H-indole (1c) were found to be "true racemates," crystallizing in a centrosymmetric space group. nih.govnih.gov In contrast, the unsubstituted parent compound, 3-(piperidin-3-yl)-1H-indole (1a), formed a racemic conglomerate, which is a mechanical mixture of crystals of the pure enantiomers. nih.govnih.gov

The absolute configuration was successfully determined for several enantiomeric pairs derived from these racemates, including (R)- and (S)-enantiomers of N-substituted derivatives. nih.govnih.gov This process involves synthesizing diastereomers using a chiral auxiliary, separating them, and then removing the auxiliary to yield the pure enantiomers, which are then subjected to crystallographic analysis. nih.gov The structural data obtained from X-ray diffraction experiments, such as the space group and unit cell dimensions, provide conclusive proof of the compound's stereochemistry. mdpi.commdpi.com

The table below summarizes crystallographic data for a related indole derivative, illustrating the type of information obtained from such analyses.

| Parameter | Value for Compound 3 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

Data adapted from a crystallographic study of 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole (Compound 3), a complex indole-containing heterocyclic system, to exemplify typical crystal data parameters. mdpi.com

Pharmacological Profile and Mechanism of Action Studies

Receptor Binding Affinities and Selectivity

Serotonin (B10506) Receptor (5-HT) Ligand Interactions

The interaction of 3-(2-(Piperidin-3-YL)ethyl)-1H-indole with various serotonin receptor subtypes has not been specifically detailed in accessible research. The following sections outline the requested interaction points and the current status of available information.

5-HT1A Receptor Agonism and Affinity

There is no specific data available in the scientific literature detailing the binding affinity (such as Ki or IC50 values) or functional activity (agonism, antagonism) of 3-(2-(Piperidin-3-YL)ethyl)-1H-indole at the 5-HT1A receptor. While related arylpiperazine and indole (B1671886) derivatives are known to exhibit high affinity for the 5-HT1A receptor, extrapolation of these properties to the specific title compound is not scientifically valid without direct experimental evidence.

5-HT1D Receptor Agonism and Selectivity

Research into selective 5-HT1D receptor agonists has explored various indole derivatives, including 3-(piperazinylpropyl)indoles and 3-[3-(piperidin-1-yl)propyl]indoles, which have shown high affinity and selectivity. acs.orgnih.govnih.gov However, studies focusing on the 3-(2-(piperidin-3-YL)ethyl)-1H-indole variant and its specific agonistic properties or selectivity profile at the 5-HT1D receptor have not been published.

5-HT2A Receptor Antagonism

The potential for 3-(2-(Piperidin-3-YL)ethyl)-1H-indole to act as a 5-HT2A receptor antagonist is currently not documented. Although various indole and piperidine-containing compounds have been investigated for 5-HT2A antagonism, specific binding data and functional assays for 3-(2-(Piperidin-3-YL)ethyl)-1H-indole are absent from the available literature.

5-HT6 and 5-HT7 Receptor Affinity

Specific binding affinity data for 3-(2-(Piperidin-3-YL)ethyl)-1H-indole at the 5-HT6 and 5-HT7 receptors has not been reported in scientific publications. Research on other indole derivatives has indicated potential interactions with these receptors, but this cannot be directly attributed to the compound . nih.govnih.gov

Serotonin Transporter (SERT) Allosteric Inhibition

The mechanism of allosteric inhibition of the serotonin transporter (SERT) is a complex area of research. nih.govnih.gov There is currently no published evidence to suggest that 3-(2-(Piperidin-3-YL)ethyl)-1H-indole acts as an allosteric inhibitor of SERT. The 3-(4-piperidyl)-1H-indole scaffold has been noted in the development of dual 5-HT1A/SERT ligands, but this is structurally distinct from the 3-(2-(piperidin-3-YL)ethyl)-1H-indole molecule. nih.gov

Data Tables

Due to the absence of specific experimental data for 3-(2-(Piperidin-3-YL)ethyl)-1H-indole in the scientific literature, data tables for its receptor binding affinities cannot be generated.

Table of Compounds

As no specific research findings for 3-(2-(Piperidin-3-YL)ethyl)-1H-indole were available, no other compounds are mentioned in relation to its direct pharmacological profile.

Cannabinoid Receptor (CB1) Allosteric Modulation

One of the prototypical CB1 allosteric modulators from this class is ORG27569 (5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide). nih.govresearchgate.net This compound and its analogues have been shown to exhibit positive cooperativity, meaning they increase the binding affinity of CB1 receptor agonists like [3H]CP 55,940. nih.govrealmofcaring.org Conversely, they can act as functional antagonists, reducing the efficacy of agonists in stimulating G-protein coupling. nih.govnih.gov

Structure-activity relationship (SAR) studies on these indole-2-carboxamides have revealed key structural features for allosteric modulation. The indole ring is preferred for maintaining high binding affinity to the allosteric site, while substituents at the C3 position of the indole significantly influence the molecule's allosteric effects on the orthosteric site. nih.gov For instance, a robust allosteric modulator, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide, was identified with a high binding cooperativity factor and potent antagonism of agonist-induced GTPγS binding. nih.gov These findings suggest that the indole-piperidine scaffold is a viable starting point for developing CB1 allosteric modulators, although the specific activity of 3-(2-(Piperidin-3-YL)ethyl)-1H-indole remains to be determined.

Table 1: Allosteric Modulation of CB1 Receptor by Indole Derivatives

| Compound | Structure | Finding |

|---|---|---|

| ORG27569 | 5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)-ethyl]-amide | Increases binding of CB1 agonists (positive cooperativity) but acts as an antagonist of receptor function (reduces agonist Emax). nih.gov |

| ORG27759 | 3-ethyl-5-fluoro-1H-indole-2-carboxylic acid [2-(4-dimethylamino-phenyl)-ethyl]-amide | Shows positive cooperativity with CB1 agonists. nih.gov |

| Compound 11j | 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide | A potent CB1 allosteric modulator with a high binding cooperativity factor (α = 16.55) and potent antagonism of agonist-induced G-protein coupling. nih.gov |

G Protein-Coupled Receptor (GPR17) Agonism/Antagonism

GPR17 is an orphan G protein-coupled receptor that responds to both extracellular nucleotides and cysteinyl leukotrienes, and it is considered a target for conditions involving brain injury and myelination dysfunction. google.comnih.gov Research has identified certain indole derivatives as modulators of this receptor.

The most well-characterized indole-based GPR17 ligand is MDL29,951 (3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid), which acts as a GPR17 agonist. tuni.finih.gov Studies using this compound have demonstrated that GPR17 activation leads to the inhibition of adenylyl cyclase through a Gαi/o signaling pathway. nih.gov This, in turn, reduces the activity of the downstream cAMP-PKA-CREB cascade, which has been linked to the inhibition of oligodendrocyte maturation. nih.gov While MDL29,951 and its analogues have shown activity at GPR17, their structure, which features a dicarboxylic acid moiety and chloro-substituents, is distinct from 3-(2-(Piperidin-3-YL)ethyl)-1H-indole. tuni.fi Therefore, while the indole nucleus is present in known GPR17 agonists, the potential for 3-(2-(Piperidin-3-YL)ethyl)-1H-indole to act on this receptor is speculative and would require direct experimental validation.

Histone Methyltransferase EZH2 Inhibition

Enhancer of zeste homologue 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a histone methyltransferase that plays a crucial role in gene silencing. nih.gov Dysregulation of EZH2 activity is linked to various cancers, making it a significant therapeutic target. researchgate.net

Several potent and selective small-molecule inhibitors of EZH2 are based on an indole scaffold. nih.govresearchgate.netx-mol.com For example, the clinical candidate CPI-1205 is an indole-based compound that demonstrates high potency as an EZH2 inhibitor. nih.gov The development of these inhibitors often involves extensive modification of the indole core. Research has shown that partial saturation of the indole ring to an indoline (B122111) can lead to compounds with nanomolar activity against EZH2 while improving properties like solubility and metabolic stability. researchgate.net Another potent and orally bioavailable EZH2 inhibitor, EPZ011989, also features a complex substituted benzamide (B126) structure, highlighting that while the core heterocycle is important, the specific substituents are critical for potent inhibition. acs.orgnih.gov The activity of the simpler 3-(2-(Piperidin-3-YL)ethyl)-1H-indole structure as an EZH2 inhibitor has not been reported.

Enzyme Inhibition Properties of Related Indole Derivatives

The indole-piperidine scaffold is a common motif in compounds designed to inhibit various enzymes.

Cholinesterases: Derivatives of 1H-indole-5-carboxylic acid with N-benzyl substituted piperidine (B6355638) amides have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to cholinergic neurotransmission. researchgate.netnih.gov While some compounds showed weak or moderate inhibitory potency, the research demonstrates that this chemical scaffold can interact with the active sites of these enzymes. researchgate.netnih.gov

Cyclooxygenase (COX): Other research has focused on indole derivatives as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. mdpi.com A series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and showed significant anti-inflammatory activity, with some compounds selectively inhibiting the COX-2 isoform. mdpi.com Docking studies revealed that these compounds could bind effectively within the COX-2 active site. mdpi.com

Table 2: Enzyme Inhibition by Related Indole Derivatives

| Compound Class | Target Enzyme | Key Findings |

|---|---|---|

| N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid | AChE / BuChE | Displayed weak to moderate inhibitory potency against BuChE. nih.gov |

| Indole acetohydrazide derivatives | COX-1 / COX-2 | Certain derivatives showed significant anti-inflammatory activity and selective inhibition of COX-2 expression. mdpi.com |

Interaction with other Central Nervous System Receptors

The indole and piperidine moieties are common pharmacophores in ligands targeting various receptors in the central nervous system (CNS). ontosight.aiontosight.aijpsbr.org

Serotonin and Dopamine (B1211576) Receptors: Structurally related indolylpropyl-piperazine derivatives have been developed as potent ligands for the serotonin transporter (SERT) and dopamine D2 receptors. nih.gov A study on these compounds showed high affinity for SERT in the nanomolar range, with some derivatives also displaying affinity for the D2 receptor. nih.gov Furthermore, research on chiral derivatives of 3-(piperidin-3-yl)-1H-indole indicates their potential as ligands for the 5-HT1A receptor and SERT, suggesting their utility in developing new antidepressant agents. nih.gov

Sigma Receptors: Piperidine derivatives have also been investigated as antagonists for the histamine (B1213489) H3 and sigma-1 (σ1) receptors. acs.org The piperidine moiety was identified as a critical structural element for dual activity at these receptors. acs.org

The general propensity for indole-piperidine structures to bind to key CNS receptors suggests that 3-(2-(Piperidin-3-YL)ethyl)-1H-indole could potentially interact with these targets, though its specific binding profile and functional activity are unknown. ontosight.aiontosight.ai

Table 3: CNS Receptor Affinity of Related Indole-Piperidine/Piperazine (B1678402) Derivatives

| Compound Series | Target Receptors | Affinity (Ki) / Activity |

|---|---|---|

| Indolylpropyl-piperazine derivatives | SERT, Dopamine D2 | SERT Ki values in the nanomolar range (e.g., 5.63 nM for compound 7k); D2 affinities from micro- to nanomolar. nih.gov |

| (R/S)-3-(piperidin-3-yl)-1H-indole derivatives | 5-HT1A, SERT | Investigated as potential dual-binding ligands for antidepressant research. nih.gov |

| Piperidine derivatives | Histamine H3, Sigma-1 | Identified as high-affinity antagonists for both receptors. acs.org |

Cellular and Biochemical Mechanism Investigations

Inhibition of Imipramine (B1671792) Dissociation

There is no specific information in the available literature regarding the ability of 3-(2-(Piperidin-3-YL)ethyl)-1H-indole to inhibit the dissociation of imipramine from its binding sites. Research on the binding of the antidepressant imipramine has focused more on the inhibition of its initial binding rather than its dissociation.

Studies attempting to identify an endogenous ligand for the imipramine binding site on the serotonin transporter found that inhibitory activity in tissue extracts was often due to non-specific substances, such as zinc chelates introduced during the purification process, or serotonin itself. nih.govcsic.es Other research has explored the mechanism of imipramine as an inhibitor of Na+ channels, where it binds preferentially to inactivated channels and also acts as an open channel blocker. nih.gov This mechanism is distinct from its action on the serotonin transporter. Another study showed that imipramine can inhibit neutrophil adhesion and the secretion of certain proteins, suggesting an anti-inflammatory role. frontiersin.org However, none of these studies address the inhibition of imipramine dissociation by an external compound like 3-(2-(Piperidin-3-YL)ethyl)-1H-indole.

Noncompetitive Inhibition of Serotonin Transport

Scientific literature reviewed did not provide evidence to support the activity of 3-(2-(Piperidin-3-YL)ethyl)-1H-indole (UNC1999) as a noncompetitive inhibitor of the serotonin transporter (SERT). While its activity at other transporters and receptors has been screened, with a reported Ki value of 1,500 nM for the norepinephrine (B1679862) transporter (NET), specific data regarding its interaction with SERT and the nature of that interaction (competitive, noncompetitive, or uncompetitive) are not available in the reviewed sources. medchemexpress.comnih.gov General mechanisms of noncompetitive and uncompetitive inhibition of SERT have been described for other compounds, but a direct link to UNC1999 has not been established. nih.govelifesciences.orgresearchgate.net

Perturbation of Piperidine pKa and Cellular Potency

No studies were identified in the reviewed literature that specifically investigate the perturbation of the piperidine pKa of 3-(2-(Piperidin-3-YL)ethyl)-1H-indole (UNC1999) or the direct correlation of this physicochemical property with its cellular potency.

Modulation of G-protein Coupling and ERK1/2 Phosphorylation

The primary mechanism of action for 3-(2-(Piperidin-3-YL)ethyl)-1H-indole (UNC1999) is not reported to be the modulation of G-protein coupled receptors (GPCRs) or the direct regulation of ERK1/2 phosphorylation pathways. nih.govnih.govnih.govmdpi.comresearchgate.netfrontiersin.orgyoutube.comunc.edu While some research in specific cancer cell lines has noted downstream effects on pathways involving ERK phosphorylation following treatment with UNC1999, this is presented as a consequence of its primary epigenetic target inhibition rather than direct interaction with GPCR signaling cascades. researchgate.net

Interaction with PRC2 Complex

The most well-characterized mechanism of action for 3-(2-(Piperidin-3-YL)ethyl)-1H-indole (UNC1999) is its potent and selective inhibition of the Polycomb Repressive Complex 2 (PRC2). researchgate.netfrontiersin.orgnih.govpatsnap.com Specifically, UNC1999 targets the catalytic subunits of this complex, the histone methyltransferases EZH2 (Enhancer of Zeste Homolog 2) and its close homolog EZH1. abcam.comnih.govnih.gov

UNC1999 functions as a competitive inhibitor with respect to the cofactor S-adenosyl-l-methionine (SAM) and is non-competitive with the histone H3 peptide substrate. medchemexpress.comnih.govabcam.comnih.gov This mode of action effectively blocks the methyltransferase activity of EZH2 and EZH1, preventing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). nih.gov The H3K27me3 modification is a key epigenetic mark associated with transcriptional repression; its inhibition by UNC1999 leads to the reactivation of previously silenced genes. nih.govnih.gov

The compound exhibits high potency for both wild-type and certain mutant forms of EZH2, as well as for EZH1, making it a dual EZH1/2 inhibitor. nih.govnih.gov Its selectivity for EZH1/2 is significant, showing much lower activity against a broad range of other epigenetic and non-epigenetic targets. medchemexpress.comnih.gov The ability of UNC1999 to potently reduce H3K27me3 levels in cells has been demonstrated with an IC50 of 124 nM in MCF10A cells. nih.govabcam.com

| Target | Inhibitory Concentration (IC50) |

|---|---|

| EZH2 (wild-type) | <10 nM |

| EZH1 | 45 nM |

| Parameter | Target/Cell Line | Value |

|---|---|---|

| Ki (EZH2) | EZH2 | 4.6 nM |

| Cellular H3K27me3 Inhibition (IC50) | MCF10A cells | 124 nM |

| Cell Proliferation Inhibition (EC50) | DB cells (EZH2 Y641N mutant) | 633 nM |

Data sourced from multiple studies. medchemexpress.comnih.govnih.gov

Docking models have provided insights into the interaction between UNC1999 and the PRC2 complex, showing how the inhibitor occupies the SAM-binding pocket. nih.gov The characterization of UNC1999 and its inactive analog, UNC2400 (which differs by two N-methyl groups and has an IC50 >13,000 nM), has been instrumental in verifying that the biological effects of UNC1999 are due to its on-target inhibition of EZH1/2. researchgate.netnih.gov

Structure Activity Relationship Sar Studies

Impact of Indole (B1671886) Ring Substituents

Modifications to the indole nucleus of 3-(2-(piperidin-3-yl)ethyl)-1H-indole have been shown to significantly affect its pharmacological profile. The electronic and steric properties of substituents on the indole ring can alter the compound's affinity and efficacy for its biological targets.

The introduction of halogen atoms, such as fluorine and chlorine, to the indole ring has been a common strategy to modulate the biological activity of this class of compounds. Halogenation can influence factors such as metabolic stability, lipophilicity, and binding interactions.

Research into related indole derivatives has shown that the position and nature of the halogen substituent are critical for activity. For instance, in a series of novel 3-substituted 1H-indole-2-carboxylic acid derivatives, fluorine-substituted compounds were found to be more potent than their chlorine-substituted counterparts researchgate.net. Specifically, the synthesis of analogs like 5-fluoro-3-(piperidin-3-yl)-1H-indole has been accomplished to explore these effects nih.gov. Studies on similar structures, such as 3-(3-(piperidin-1-yl)propyl)indoles, have utilized fluorination to reduce the basicity (pKa) of the molecule, which in turn can have a beneficial impact on oral absorption nih.gov. While specific activity data for halogenated derivatives of 3-(2-(piperidin-3-yl)ethyl)-1H-indole is not extensively detailed in the provided context, the general trend in related indole compounds suggests that halogenation is a key tool for optimizing pharmacokinetic and pharmacodynamic properties.

| Compound Series | Substituent | Key Finding | Reference |

|---|---|---|---|

| 3-Substituted 1H-indole-2-carboxylic acids | Fluorine vs. Chlorine | Fluorine substituted derivatives were more potent. | researchgate.net |

| 3-(3-(Piperidin-1-yl)propyl)indoles | Fluorine | Fluorination reduced pKa and beneficially influenced oral absorption. | nih.gov |

The introduction of a methoxy (B1213986) group onto the indole ring is another important modification in the SAR of this compound class. The position of the methoxy group can significantly influence the molecule's interaction with its target.

The synthesis of 5-methoxy-3-(piperidin-3-yl)-1H-indole has been reported, indicating its importance in SAR studies nih.gov. In a different series of indole derivatives, it was observed that methoxy group substitution at the 7-position of the indole ring was the most favorable for activity researchgate.net. The presence of a methoxy group can enhance binding through hydrogen bond formation or by altering the electronic properties of the indole ring system. The 5-methoxy substituted analog, in particular, has been noted for its potential in neuropharmacology and drug discovery as a scaffold for compounds targeting neurological disorders chemimpex.com.

| Compound Series | Substituent Position | Impact on Activity | Reference |

|---|---|---|---|

| 3-Substituted 1H-indole-2-carboxylic acids | 7-position | Most favorable for activity. | researchgate.net |

| 3-(Piperidin-3-yl)-1H-indole | 5-position | Considered a valuable scaffold for compounds targeting neurological disorders. | nih.govchemimpex.com |

The length of the alkyl chain connecting the indole C3-position to the piperidine (B6355638) ring is a critical determinant of biological activity. Variations in this linker can affect the spatial orientation of the piperidine ring relative to the indole nucleus, thereby influencing receptor binding.

Studies on related N-piperidinyl indoles have explored linkers of varying lengths, including methyl, ethyl, and propyl chains nih.gov. In one study, it was found that for 3-substituted N-piperidinyl indoles, only those with basic functional groups attached via these linkers showed a modest improvement in binding affinity and potency for the nociceptin (B549756) opioid receptor (NOP) nih.gov. Research on a series of (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives also highlighted the importance of the alkyl chain length in determining antimicrobial and antitubercular activities researchgate.netresearchgate.net. These findings suggest that the two-carbon ethyl linker in 3-(2-(piperidin-3-yl)ethyl)-1H-indole is likely an optimal length for certain biological targets, providing the right balance of flexibility and conformational constraint.

A significant area of research for indole-based compounds has been their development as inhibitors of the enzyme Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase implicated in cancer. The SAR of indole-based EZH2 inhibitors reveals that substituents on the indole ring play a crucial role in determining their potency.

The discovery and optimization of a series of indole-based EZH2 inhibitors have been described, starting from a high-throughput screening hit nih.govresearchgate.net. These studies led to the identification of compounds with nanomolar biochemical potency nih.govresearchgate.net. The general structure of these inhibitors often includes a substituted indole core, a linker, and a basic amine moiety, which can be a piperidine ring. Modifications on the indole ring, such as the addition of small alkyl or halo groups, have been systematically explored to enhance potency and improve pharmacokinetic properties. For instance, the development of CPI-1205, an orally bioavailable indole-based EZH2 inhibitor, involved optimization of the indole core to achieve significant antitumor activity researchgate.net. QSAR studies on benzofuran (B130515) and indole derivatives as histone lysine (B10760008) methyltransferase inhibitors have further underscored the importance of specific physicochemical properties of the indole substituents for potent EZH2 inhibition researchgate.net.

| Compound | Indole Substituents | Biochemical Potency (IC50) | Key Feature | Reference |

|---|---|---|---|---|

| Compound 22 (from study) | Optimized substituents | 0.002 µM | Demonstrated both high biochemical and cellular potency. | nih.govresearchgate.net |

| CPI-1205 | Indole-based core | Potent EZH2 inhibitor | Orally bioavailable with antitumor activity. | researchgate.net |

| L-04 (from study) | 5-Hydroxyindole-based | Identified as an EZH2 inhibitor | Utilizes a 5-hydroxyindole (B134679) scaffold. | researchgate.net |

Pharmacophore modeling for indole derivatives has been employed to identify the key structural features necessary for their biological activity against various targets, including EZH2. A general pharmacophore model for indole-based inhibitors often includes a hydrogen bond donor, a hydrogen bond acceptor, and hydrophobic features.

For EZH2 inhibitors, the indole nitrogen can act as a hydrogen bond donor, while other functionalities on the molecule serve as acceptors. The indole ring itself typically engages in hydrophobic interactions within the binding pocket of the enzyme. A 3D-QSAR model for indole and isatin (B1672199) derivatives as inhibitors of beta-amyloid aggregation identified key physicochemical features correlated with potency, which can be conceptually applied to other targets mdpi.com. For EZH2, the pharmacophore generally consists of a region that interacts with the SAM (S-adenosyl methionine) binding pocket and another that extends into the substrate-binding site. The piperidine moiety often serves to provide a key basic nitrogen atom and to orient the molecule correctly within the binding site.

Modifications on the Piperidine Ring

Modifications to the piperidine ring of 3-(2-(piperidin-3-yl)ethyl)-1H-indole are crucial for modulating the compound's pharmacological properties. The piperidine nitrogen's basicity and the substituents on the ring can influence receptor affinity, selectivity, and pharmacokinetic parameters.

N-substitution on the piperidine ring is a common modification. For instance, N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid have been synthesized and evaluated as cholinesterase inhibitors ptfarm.pl. The nature of the substituent on the nitrogen atom can significantly impact the compound's interaction with its target. In the context of nociceptin opioid receptor ligands, N-substituted piperidinyl indoles showed that the substituent plays a role in determining agonist or antagonist activity nih.govnih.gov.

Furthermore, the introduction of substituents directly onto the carbon framework of the piperidine ring can also have a profound effect. For example, fluorination of the piperidine ring in related compounds has been shown to lower the pKa, which can lead to improved oral bioavailability nih.gov. The stereochemistry of substituents on the piperidine ring is also a critical factor, as different stereoisomers can exhibit distinct binding affinities and functional activities. The diverse pharmacological actions of piperidine derivatives, including anticancer, antiviral, and anti-inflammatory effects, highlight the versatility of this scaffold in drug design ijnrd.org.

Positional Isomerism of the Piperidine Nitrogen

The precise positioning of the linkage between the indole and piperidine moieties is a critical determinant of biological activity and receptor selectivity. While direct SAR studies comparing the linkage at the 2-, 3-, and 4-positions of the piperidine ring via an ethyl chain to the indole-3-position are not extensively detailed in the reviewed literature, the isomerism of the substituent on the indole core itself offers significant insight.

Research on N-piperidinyl indoles demonstrates that moving the substituent from the 3-position to the 2-position of the indole ring profoundly impacts the compound's intrinsic activity and receptor selectivity. nih.govnih.gov For instance, in a series of nociceptin opioid receptor (NOP) ligands, 3-substituted N-piperidinyl indoles were found to be selective NOP partial agonists. nih.govnih.gov In contrast, their 2-substituted counterparts acted as NOP full agonists and exhibited improved potency. nih.govnih.gov This functional switch highlights the sensitivity of the receptor to the spatial arrangement of the piperidinyl moiety relative to the indole scaffold. Molecular docking studies suggest that substituents at either position can occupy the same hydrophobic pocket in the receptor, but the different entry angles dictated by the substitution pattern on the indole ring likely account for the observed differences in functional activity. nih.gov

Furthermore, the point of attachment on the indole ring influences binding affinity at other receptors, such as dopamine (B1211576) D2 and D3 receptors. In one study, changing an amide linker attachment from the indole-2 position to the indole-3 position resulted in a seven-fold decrease in potency for the D3 receptor, while having only a minor effect on D2 receptor affinity. nih.gov This underscores that positional isomerism is a key factor in tuning both the potency and selectivity of this class of compounds.

N-Substitutions on Piperidine and their Effects on Potency and Selectivity

Modifications to the nitrogen atom of the piperidine ring have been extensively explored to modulate the pharmacological profile of indole-piperidine derivatives. The nature of the substituent on the piperidine nitrogen can significantly alter binding affinity and selectivity for various receptors.

Studies on related N-substituted piperazine (B1678402) and piperidine analogs reveal that the nitrogen atom can accommodate a variety of heterocyclic rings, including substituted indoles, often connected via an amide or methylene (B1212753) linker. nih.gov The choice of substituent and linker directly impacts receptor binding. For example, in a series of compounds targeting dopamine D2 and D3 receptors, an N-substitution featuring a 2-substituted indole amide (Compound 10e) resulted in high affinity and selectivity for the D3 receptor. nih.gov The data demonstrates that even subtle changes to the N-substituent can lead to significant shifts in receptor potency and selectivity.

In a different series targeting the NOP receptor, SAR studies of 3-substituted N-piperidinyl indoles showed that only the introduction of basic functional groups, such as an amine or a guanidine, led to a modest improvement in NOP binding affinity and potency compared to the unsubstituted parent indole. nih.gov

The following table summarizes the binding data for selected N-substituted compounds at dopamine D2 and D3 receptors, illustrating the effect of these modifications. nih.gov

| Compound | N-Substituent Moiety | Ki D2 (nM) | Ki D3 (nM) | Selectivity (D2/D3) |

|---|---|---|---|---|

| (-)-10e | Amide-linked 2-Indole | 47.5 | 0.57 | 83.3 |

| (+)-10e | Amide-linked 2-Indole | 113 | 3.73 | 30.3 |

| 10f | Amide-linked 3-Indole | 58.9 | 3.62 | 16.3 |

Stereochemical Considerations (R/S Enantiomers, Diastereomers)

Stereochemistry plays a pivotal role in the interaction between chiral ligands and their biological targets. For 3-(piperidin-3-yl)-1H-indole derivatives, the chiral center at the 3-position of the piperidine ring means that the compound exists as a pair of enantiomers, (R) and (S), which can exhibit markedly different pharmacological properties.

The synthesis and characterization of enantiomerically pure (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives have been a subject of significant research. nih.govnih.gov These studies involve the N-alkylation of the racemic parent compound with a chiral auxiliary to form diastereomers, which can then be separated and subsequently cleaved to yield the pure enantiomers. nih.gov

The biological significance of this chirality is profound. In studies of related compounds, enantiomers have demonstrated differential activity. For example, the enantiomers of the potent racemic compound 10e, an indole-amide substituted derivative, displayed distinct binding affinities for dopamine D2 and D3 receptors. nih.gov The (-)-10e enantiomer showed significantly higher affinity and selectivity for the D3 receptor compared to its (+)-10e counterpart. nih.gov This highlights that one enantiomer is often responsible for the majority of the desired biological effect, a common principle in pharmacology. mdpi.com The differential activity underscores the importance of stereospecific interactions within the receptor's binding site.

The table below presents the binding data for the enantiomers of compound 10e, demonstrating the impact of stereochemistry on receptor affinity. nih.gov

| Enantiomer | Ki D2 (nM) | Ki D3 (nM) |

|---|---|---|

| (-)-10e | 47.5 | 0.57 |

| (+)-10e | 113 | 3.73 |

Structural Intolerance of N-Piperidinyl Modifications for Specific Activities

While N-substitution can be a valuable tool for optimizing potency and selectivity, for certain biological activities, the core 3-(piperidinyl)-1H-indole scaffold shows a remarkable intolerance to modifications on the piperidine nitrogen. This suggests that for some target interactions, the unsubstituted N-H group of the piperidine ring is a crucial pharmacophoric feature.

A clear example of this structural intolerance was observed during the development of novel antimalarial agents based on the 3-piperidin-4-yl-1H-indole scaffold. cabidigitallibrary.orgnih.gov In a study where a series of thirty-eight compounds with diverse N-piperidinyl modifications were synthesized and evaluated, the SAR revealed that the parent scaffold is intolerant to most substitutions at the piperidine nitrogen. cabidigitallibrary.orgnih.gov The majority of the modifications resulted in a significant loss of anti-parasitic activity against Plasmodium falciparum. cabidigitallibrary.org This finding implies that the N-H group may be involved in a critical hydrogen bond interaction within the binding site of its molecular target in the parasite, and any substitution that removes this hydrogen bond donor capability is detrimental to its activity. cabidigitallibrary.orgnih.gov

Linker Region Contributions to Biological Activity

Chain Length between Amide Bond and Phenyl Ring

In derivatives of the core 3-(2-(Piperidin-3-YL)ethyl)-1H-indole structure, the introduction of more complex linkers, such as those containing amide bonds, has been investigated as a strategy to refine pharmacological activity. For a series of related dopamine receptor ligands, it was found that a heterocyclic ring (such as indole) did not need to be directly attached to the core piperazine/piperidine ring to maintain high affinity and selectivity. nih.gov Instead, these moieties could be effectively connected via an amide or a methylene linker. nih.gov

Specifically, a compound featuring an amide linker connecting a 2-indole moiety to the nitrogen of the core ring system was identified as having high affinity and selectivity for the D3 receptor. nih.gov This demonstrates that incorporating an amide bond into the linker region is a viable strategy for creating potent ligands. The length and rigidity of such a linker, which dictates the distance and relative orientation between the terminal phenyl (or indole) ring and the core structure, are crucial parameters for optimizing receptor interactions.

Preclinical Investigations of Biological Activities

In Vitro Efficacy in Model Systems

Antimicrobial and Antitubercular Activity

The indole (B1671886) nucleus is a prominent feature in many compounds exhibiting antimicrobial properties. nih.govaustinpublishinggroup.com Research has shown that various indole derivatives possess promising activity against a range of microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Similarly, piperidine (B6355638) moieties are integral to numerous therapeutic agents with demonstrated antibacterial activity. biointerfaceresearch.com For instance, certain piperidine derivatives have been found to be active against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. biointerfaceresearch.com

In the context of antitubercular agents, piperidinol analogues have been identified as inhibitors of arylamine N-acetyltransferase, an enzyme essential for the survival of Mycobacterium tuberculosis within macrophages. nih.gov These compounds have demonstrated potent antimycobacterial activity against M. tuberculosis with MIC values in the low micromolar range. nih.gov Furthermore, various indole-based compounds have been investigated for their potential against different strains of M. tuberculosis, acting through diverse mechanisms of action. nih.gov

While the broader classes of indole and piperidine derivatives show significant antimicrobial and antitubercular potential, specific experimental data on the activity of 3-(2-(Piperidin-3-YL)ethyl)-1H-indole against bacterial and mycobacterial strains were not prominently available in the reviewed literature.

Antifungal Activity

The development of new antifungal agents is crucial, particularly with the rise of resistant strains. Indole derivatives have been a focus of such research, with studies indicating that certain compounds from this class exhibit excellent antifungal activities against species like Candida albicans and Candida krusei. nih.gov The incorporation of azole functionalities into an indole structure has been a particularly fruitful strategy. nih.gov Piperidine-containing compounds have also been evaluated for their antifungal effects. biomedpharmajournal.org However, some studies have shown that while certain piperidine derivatives exhibit antibacterial properties, their activity against fungal species can be limited. academicjournals.org

Specific data on the in vitro antifungal efficacy of 3-(2-(Piperidin-3-YL)ethyl)-1H-indole is not extensively detailed in the available scientific literature.

Antiparasitic Activity

The search for novel antiparasitic agents has led to the investigation of various heterocyclic scaffolds. Notably, a series of 3-piperidin-4-yl-1H-indoles, which are positional isomers of the subject compound, have been synthesized and evaluated for their antimalarial activity. nih.govmdpi.com These compounds were developed based on a hit from a high-throughput screening against Plasmodium falciparum. nih.gov One compound from this series demonstrated activity against both drug-resistant and sensitive strains of the malaria parasite, with an EC50 value of approximately 3 μM. nih.gov This suggests that the indole-piperidine scaffold is a promising chemotype for the development of new antimalarial drugs. nih.govmdpi.com

While this provides a strong rationale for the potential antiparasitic activity of 3-(2-(Piperidin-3-YL)ethyl)-1H-indole, direct experimental evidence for its efficacy against parasites was not found in the reviewed literature.

Anticancer Activity against Cell Lines

The indole scaffold is a key component of many natural and synthetic compounds with antitumor properties. nih.gov Derivatives of 2-oxindole, a related structure, have shown potent antiproliferative activity against various human tumor cell lines. unife.it For example, a 3-[(thiophen-2-yl)methylidenyl]-2-oxindole analogue was found to inhibit the proliferation of A549 lung cancer cells with an IC50 of 0.66 μM. unife.it Furthermore, indole-isoxazole hybrids have demonstrated significant anticancer activity against hepatocellular carcinoma cell lines, with some compounds exhibiting IC50 values in the low micromolar to nanomolar range. nih.gov These compounds have been shown to induce cell cycle arrest, highlighting a potential mechanism for their anticancer effects. nih.govnih.gov

Antioxidant Activity

Oxidative stress is implicated in a multitude of pathological conditions, making the discovery of novel antioxidants a significant area of research. Both indole and piperidine derivatives have been investigated for their antioxidant potential. innovareacademics.in A study on indole-2-carboxamide and 3-acetamide derivatives revealed that some of these compounds act as potent inhibitors of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a common measure of antioxidant activity. nih.gov Specifically, N-(2-(dimethylamino)ethyl)-2-(1H-indol-3-yl)acetamide was identified as a strong DPPH inhibitor. nih.gov Similarly, various piperidine-containing compounds have been synthesized and evaluated for their ability to scavenge free radicals. innovareacademics.in

While these findings suggest that the structural motifs present in 3-(2-(Piperidin-3-YL)ethyl)-1H-indole are associated with antioxidant properties, direct experimental evaluation of this specific compound's antioxidant capacity has not been extensively reported.

Anticonvulsant Activity in in vitro and in vivo models

Epilepsy is a common neurological disorder, and the development of new anticonvulsant drugs remains an important therapeutic goal. Research into indole derivatives has identified compounds with significant anticonvulsant activity in various animal models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. pharmacophorejournal.com Furthermore, piperine (B192125), a piperidine alkaloid, has been shown to possess anticonvulsant effects, likely through multiple mechanisms including modulation of GABAergic signaling and effects on ion channels. nih.govaku.edu Studies on other piperidine-containing structures have also pointed to their potential as anticonvulsant agents. biointerfaceresearch.com The evaluation of novel compounds often involves in vivo screening in rodent models of seizures. nih.govmdpi.comnih.govnih.gov

Despite the recognized anticonvulsant potential of both the indole and piperidine moieties, specific in vitro or in vivo studies on the anticonvulsant activity of 3-(2-(Piperidin-3-YL)ethyl)-1H-indole were not identified in the reviewed scientific literature.

Anti-HIV Activity

No studies were identified that specifically investigate the anti-HIV activity of 3-(2-(Piperidin-3-YL)ethyl)-1H-indole. While various indole derivatives have been explored as potential anti-HIV agents, targeting enzymes such as reverse transcriptase and integrase, research on this particular compound has not been published.

Antidepressant-like Activity in Forced Swim Test (FST) Models

There is no available data on the evaluation of 3-(2-(Piperidin-3-YL)ethyl)-1H-indole in the forced swim test or other animal models of depression. The potential antidepressant-like effects of this specific compound have not been reported in scientific literature.

Neuroprotective Effects and Pro-cognitive Properties

Scientific literature lacks specific studies on the neuroprotective or pro-cognitive properties of 3-(2-(Piperidin-3-YL)ethyl)-1H-indole. While the indole scaffold is a component of many compounds investigated for neurodegenerative diseases, this particular derivative has not been the subject of such research.

Immunomodulatory Effects

No published research was found regarding the immunomodulatory effects of 3-(2-(Piperidin-3-YL)ethyl)-1H-indole.

In Vivo Studies in Animal Models

Antitumor Effects in Xenograft Models

There are no published in vivo studies examining the antitumor effects of 3-(2-(Piperidin-3-YL)ethyl)-1H-indole in xenograft or other animal models of cancer.

Antiparasitic Activity in Disease Models

No data is available from in vivo studies in animal models to support any antiparasitic activity for 3-(2-(Piperidin-3-YL)ethyl)-1H-indole.

Locomotor Activity Assessments

There are no available scientific records detailing the assessment of locomotor activity following the administration of 3-(2-(Piperidin-3-YL)ethyl)-1H-indole. Research on structurally related but distinct molecules, such as 3-[2-(4-piperidinyl)ethyl]indole, has been conducted, but these findings cannot be extrapolated to the specific compound of interest. Therefore, no data tables or detailed research findings on the locomotor effects of 3-(2-(Piperidin-3-YL)ethyl)-1H-indole can be provided.

Evaluation of Functional in vivo Receptor Activity

Similarly, the scientific literature lacks any studies that evaluate the functional in vivo receptor activity of 3-(2-(Piperidin-3-YL)ethyl)-1H-indole. While research has been published on the receptor interactions of various indole and piperidine derivatives, no specific in vivo receptor binding or functional assays have been reported for this particular compound. Consequently, there are no research findings or data tables to present for this section.

Computational and Chemoinformatic Analyses of 3-(2-(Piperidin-3-YL)ethyl)-1H-indole

Detailed computational and chemoinformatic studies for the specific chemical compound 3-(2-(Piperidin-3-YL)ethyl)-1H-indole are not extensively available in the public research domain. The following sections outline the established methodologies for such analyses, drawing upon studies of structurally related indole and piperidine derivatives to illustrate the approaches.

Computational and Chemoinformatics Studies

Free Energy Perturbation (FEP) Calculations

Absolute Binding Free Energy Calculations

Absolute Binding Free Energy (ABFE) calculations are a powerful computational tool used to predict the binding affinity of a ligand to its protein target. goettingen-research-online.dekyoto-u.ac.jp This method calculates the Gibbs free energy change (ΔG) when a ligand binds to a receptor from a solvent environment. mdpi.com The calculation of ABFE is considerably more challenging than relative binding free energy calculations because it requires explicitly accounting for the protein in its unbound (apo) state as well as the bound (holo) state. goettingen-research-online.de

The process typically involves creating a thermodynamic cycle that connects the bound and unbound states through non-physical, or "alchemical," transformations. Using molecular dynamics (MD) simulations, the ligand is gradually "disappeared" from its binding site in the solvated protein and "appeared" in the solvent alone. The free energy changes for these alchemical steps are calculated and then combined using the thermodynamic cycle to yield the absolute binding free energy.

While specific ABFE calculations for 3-(2-(Piperidin-3-YL)ethyl)-1H-indole are not extensively documented in publicly available literature, this methodology could be applied to predict its binding affinity to various receptors. Such calculations would provide a quantitative estimate of its potency, guiding further drug design and optimization efforts. squarespace.com The accuracy of these predictions can be high, with some studies reporting a root-mean-square error (RMSE) of around 1.9 kcal/mol compared to experimental values. squarespace.com

Table 1: Hypothetical Absolute Binding Free Energy (ABFE) Calculation Results This table illustrates the kind of data that would be generated from an ABFE study. The values are not based on experimental results for this specific compound.

| Target Protein | Predicted ΔG (kcal/mol) | Method |

|---|---|---|

| Receptor A | -9.5 ± 0.8 | Alchemical Free Energy Perturbation (FEP) |

| Receptor B | -7.2 ± 1.1 | Thermodynamic Integration (TI) |

| Receptor C | -8.1 ± 0.9 | Alchemical Free Energy Perturbation (FEP) |

Relative Binding Free Energy Calculations for SAR Explanation

Relative Binding Free Energy (RBFE) calculations are used to predict the change in binding affinity resulting from small chemical modifications to a ligand. This approach is highly valuable for explaining the Structure-Activity Relationship (SAR) within a series of related compounds. nih.govnih.gov By calculating the difference in binding free energy (ΔΔG) between two ligands, researchers can computationally rank their potencies and understand how specific functional groups contribute to binding. nih.gov

The methodology also relies on alchemical transformations within a thermodynamic cycle. However, instead of decoupling the entire ligand, one ligand is "mutated" into another directly within the protein's binding site and in the solvent. This process is computationally less demanding than ABFE because the changes are typically small and many of the energetic contributions cancel out.

For 3-(2-(Piperidin-3-YL)ethyl)-1H-indole, RBFE calculations could be used to explore the SAR of modifications at various positions, such as the indole ring or the piperidine (B6355638) ring. For instance, one could computationally assess the impact of adding a hydroxyl group to the piperidine ring or a halogen atom to the indole scaffold. The results would predict whether these changes are beneficial, detrimental, or neutral for binding affinity, thereby guiding the synthesis of more potent analogues. nih.gov

Density Functional Theory (DFT) Calculations and Quantum Chemical Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govnih.gov It is widely used to predict a variety of molecular properties, including geometries, reaction energies, and spectroscopic data. researchgate.netuow.edu.au

Optimized Geometries and Molecular Electrostatic Potential Maps

A fundamental step in computational analysis is to determine the most stable three-dimensional structure of the molecule, known as the optimized geometry. DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles by finding the minimum energy conformation of the molecule. researchgate.net

Once the geometry is optimized, a Molecular Electrostatic Potential (MEP) map can be generated. nih.gov The MEP map illustrates the charge distribution on the surface of the molecule, providing crucial information about its reactivity. researchgate.netrsc.org It uses a color-coded surface to indicate regions of different electrostatic potential:

Red/Yellow: Regions of negative potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue/Green: Regions of positive potential, indicating electron-poor areas that are prone to nucleophilic attack.

For 3-(2-(Piperidin-3-YL)ethyl)-1H-indole, an MEP map would likely show a negative potential around the nitrogen atom of the indole ring and a positive potential around the amine proton of the piperidine ring, highlighting key sites for intermolecular interactions like hydrogen bonding. nih.gov

Frontier Molecular Orbital Distributions

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy level corresponds to a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy level indicates a better electron acceptor.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's chemical stability and reactivity. researchgate.netmdpi.com A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. mdpi.com DFT calculations can accurately determine the energies and spatial distributions of these orbitals for 3-(2-(Piperidin-3-YL)ethyl)-1H-indole, providing insight into its electronic behavior and potential reaction mechanisms. rsc.org

Table 2: Exemplary Frontier Molecular Orbital Data from DFT Calculations This table shows representative data that would be obtained from a DFT analysis. The values are for illustrative purposes.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.65 | Indicator of chemical stability and reactivity |

Charge Analysis

Charge analysis methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, are performed after a DFT calculation to quantify the distribution of electronic charge among the atoms in a molecule. This analysis provides the partial atomic charge on each atom, offering a more detailed picture of the molecule's polarity and local electronic environment. Understanding the charge distribution in 3-(2-(Piperidin-3-YL)ethyl)-1H-indole is crucial for predicting its interaction with polar solvents and the active sites of biological targets.

UV Absorption Parameters

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the excited-state properties of molecules, including their ultraviolet-visible (UV-Vis) absorption spectra. mdpi.com This method can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net For 3-(2-(Piperidin-3-YL)ethyl)-1H-indole, the indole moiety acts as the primary chromophore. chemrxiv.orgnist.gov TD-DFT calculations could predict the electronic transitions (e.g., π → π*) responsible for its UV absorption, which could be correlated with experimental spectroscopic data for structural confirmation. srce.hr

Homology Modeling of Receptor Targets

In the absence of experimentally determined structures, homology modeling is a crucial computational technique used to generate a three-dimensional (3D) model of a target protein. unar.ac.id This method relies on the principle that proteins with similar sequences adopt similar 3D structures. The process is particularly valuable for G-protein coupled receptors (GPCRs), a large family of drug targets that are notoriously difficult to crystallize. unc.edu

The initial step in homology modeling involves identifying a suitable template structure, which is an experimentally resolved protein structure that shares a high sequence identity with the target protein, known as the query. nih.gov For a compound like 3-(2-(Piperidin-3-YL)ethyl)-1H-indole, which may target receptors such as serotonin (B10506) (5-HT) or opioid receptors, a known crystal structure of a related receptor, like the 5-HT3 receptor or the μ-opioid receptor, could serve as a template. researchgate.netcore.ac.uk

Once a template is selected, the amino acid sequence of the target protein is aligned with the template sequence. core.ac.uk Specialized software then builds the 3D model of the target by copying the coordinates of the backbone atoms from the template and modeling the side chains and loop regions that differ between the two sequences. unar.ac.id The resulting model's quality is assessed using various scoring functions, such as the Global Model Quality Estimation (GMQE) and Qualitative Model Energy Analysis (QMEAN), to ensure its stereochemical and energetic viability. unar.ac.id

This generated homology model can then be used for molecular docking studies. For instance, 3-(2-(Piperidin-3-YL)ethyl)-1H-indole can be computationally "docked" into the putative binding site of the modeled receptor. researchgate.net This simulation predicts the preferred binding orientation and conformation of the ligand within the receptor's active site, revealing key interactions such as hydrogen bonds, hydrophobic interactions, and cation-pi interactions that contribute to binding affinity. researchgate.netcore.ac.uk Such studies are instrumental in understanding how the compound might activate or inhibit the receptor, guiding further structural modifications to improve its potency and selectivity. unc.edu

Chemoinformatic Approaches to Compound Design

Scaffold optimization is a critical process in medicinal chemistry where a core molecular structure (scaffold) with known biological activity is systematically modified to enhance its drug-like properties. patsnap.com This iterative cycle of design, synthesis, and testing aims to improve potency, selectivity, and pharmacokinetic profiles. patsnap.comijddd.com The 3-(piperidin-3-yl)-1H-indole scaffold serves as a valuable starting point for the development of novel therapeutic agents.

Research on related scaffolds, such as 3-piperidin-4-yl-1H-indole, has demonstrated the utility of this approach. In a study aimed at discovering new antimalarial agents, a series of derivatives were synthesized based on a hit from a high-throughput screen. nih.gov The structure-activity relationship (SAR) analysis revealed that the 3-piperidin-4-yl-1H-indole core was sensitive to modifications, particularly at the N-piperidinyl position. nih.gov While many modifications were not well-tolerated, the investigation led to the identification of a lead compound with improved, lead-like properties and potent antimalarial activity against drug-resistant strains. nih.gov

The process of lead optimization involves making targeted changes to the lead compound's structure. For the 3-(2-(Piperidin-3-YL)ethyl)-1H-indole scaffold, this could involve:

Substitution on the indole ring: Adding various functional groups to the indole nucleus to explore interactions with the target receptor.

Modification of the piperidine ring: Altering substituents on the piperidine nitrogen to modulate properties like pKa and lipophilicity. nih.gov

Altering the ethyl linker: Changing the length or rigidity of the chain connecting the two ring systems.

The following table illustrates a hypothetical SAR study for a series of analogs, demonstrating how specific modifications can impact biological activity and key physicochemical properties.

| Compound ID | R1 (Indole Position) | R2 (Piperidine-N) | Activity (EC50, µM) | cLogP |

| Lead | H | H | 10.5 | 3.1 |

| Analog-1 | 5-Fluoro | H | 8.2 | 3.3 |

| Analog-2 | H | -CH3 | 15.1 | 3.5 |

| Analog-3 | H | -C(O)CH3 | 5.4 | 2.8 |

| Analog-4 | 5-Fluoro | -C(O)CH3 | 1.2 | 3.0 |

This table is for illustrative purposes and does not represent actual experimental data for 3-(2-(Piperidin-3-YL)ethyl)-1H-indole.

Library design and virtual screening are powerful computational methods used to identify promising hit compounds from large chemical databases. nih.gov This process begins with the design of a virtual combinatorial library, which is a collection of digital molecules created by systematically combining a core scaffold with various chemical building blocks. mdpi.com For the 3-(2-(Piperidin-3-YL)ethyl)-1H-indole scaffold, a library could be generated by defining variation points on the indole and piperidine rings and attaching a wide range of substituents. researchgate.net

Once the virtual library is created, virtual screening is employed to computationally assess the binding potential of each compound against a specific biological target, such as a receptor homology model. nih.gov Key techniques used in virtual screening include:

Pharmacophore-Based Screening: This method uses a 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. nih.gov A pharmacophore model can be generated from a known active ligand and used to rapidly filter large libraries for molecules that match this spatial arrangement. mdpi.com

Molecular Docking: This technique predicts the binding mode and affinity of a ligand within the active site of a target protein. sciengpub.ir Each compound from the virtual library is docked into the receptor's binding pocket, and a scoring function is used to rank the compounds based on their predicted binding energy. nih.gov

The goal of virtual screening is to enrich the selection of compounds for experimental testing, thereby reducing the time and cost associated with high-throughput screening. nih.gov The top-scoring "hits" from the virtual screen are then synthesized and evaluated in biological assays to confirm their activity.